4-(3-Methoxyphenoxy)benzaldehyde

Description

BenchChem offers high-quality 4-(3-Methoxyphenoxy)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Methoxyphenoxy)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

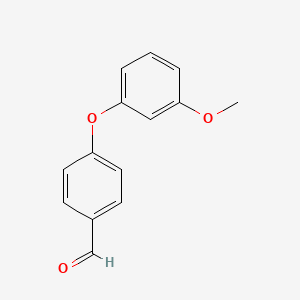

Structure

3D Structure

Properties

IUPAC Name |

4-(3-methoxyphenoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-16-13-3-2-4-14(9-13)17-12-7-5-11(10-15)6-8-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWRPISIUWVDPPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90585634 | |

| Record name | 4-(3-Methoxyphenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

855474-84-9 | |

| Record name | 4-(3-Methoxyphenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(3-Methoxyphenoxy)benzaldehyde CAS 855474-84-9 properties

Executive Summary

4-(3-Methoxyphenoxy)benzaldehyde (CAS 855474-84-9) is a specialized biaryl ether intermediate used primarily in the synthesis of small molecule therapeutics and advanced organic materials. Structurally, it features a reactive aldehyde handle and a meta-substituted methoxy ether linkage. This specific substitution pattern (3-methoxy vs. the more common 4-methoxy) offers unique steric and electronic properties, making it a critical scaffold for Type II kinase inhibitors , where the "bent" conformation of the diaryl ether facilitates binding to the DFG-out pocket of protein kinases.

This guide provides a validated synthetic protocol, reactivity profile, and application overview, designed for medicinal chemists and process engineers.

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | 4-(3-Methoxyphenoxy)benzaldehyde |

| CAS Number | 855474-84-9 |

| Molecular Formula | C₁₄H₁₂O₃ |

| Molecular Weight | 228.25 g/mol |

| SMILES | COc1cccc(Oc2ccc(C=O)cc2)c1 |

| Appearance | Pale yellow crystalline solid or viscous oil (dependent on purity/polymorph) |

| Solubility | Soluble in DMSO, DMF, DCM, EtOAc; Insoluble in water |

| Storage | Inert atmosphere (Ar/N₂), 2-8°C (Aldehydes are prone to air oxidation) |

Validated Synthetic Protocol

The most robust route to CAS 855474-84-9 is via Nucleophilic Aromatic Substitution (SNAr) . This method is preferred over Ullmann coupling due to milder conditions, higher yields, and the absence of transition metal contaminants (e.g., Copper), which is critical for pharmaceutical intermediates.

Reaction Scheme

The synthesis couples 4-fluorobenzaldehyde (electrophile) with 3-methoxyphenol (nucleophile) using a carbonate base in a polar aprotic solvent.

Figure 1: SNAr mechanism for the synthesis of the target diaryl ether.

Step-by-Step Methodology

Reagents:

-

3-Methoxyphenol (1.05 equiv)

-

Potassium Carbonate (K₂CO₃), anhydrous, -325 mesh (2.0 equiv)

-

Dimethyl Sulfoxide (DMSO), anhydrous [0.5 M concentration relative to aldehyde]

Procedure:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and internal temperature probe. Flush with Nitrogen.

-

Charging: Add 4-fluorobenzaldehyde (e.g., 12.4 g, 100 mmol) and 3-methoxyphenol (13.0 g, 105 mmol) to the flask.

-

Solvation: Add anhydrous DMSO (200 mL). Stir until a homogeneous solution is obtained.

-

Base Addition: Add K₂CO₃ (27.6 g, 200 mmol) in a single portion. Note: The reaction may become slightly exothermic.

-

Reaction: Heat the mixture to 90°C . Monitor by TLC (20% EtOAc/Hexanes) or HPLC. Conversion is typically >98% within 4-6 hours.

-

Critical Control Point: Do not exceed 120°C to prevent Cannizzaro disproportionation of the aldehyde.

-

-

Workup:

-

Pour the mixture into crushed ice/water (1000 mL) with vigorous stirring. The product typically precipitates as a solid or oil.

-

Extract with Ethyl Acetate (3 x 150 mL).

-

Wash combined organics with 1M NaOH (2 x 100 mL) to remove unreacted phenol (Critical for purity).

-

Wash with Brine (100 mL), dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Recrystallize from hot Heptane/EtOAc (10:1) or purify via silica gel chromatography (Gradient: 0-15% EtOAc in Hexanes).

Reactivity & Functionalization Profile

The versatility of 4-(3-methoxyphenoxy)benzaldehyde lies in its orthogonal reactivity . The aldehyde serves as a "warhead" for diversification, while the biaryl ether core remains chemically inert under most standard synthetic conditions.

Figure 2: Functionalization tree demonstrating the compound's utility as a divergent intermediate.

Key Transformations

-

Reductive Amination (High Value):

-

Reaction with primary/secondary amines using STAB (Sodium Triacetoxyborohydride) in DCE yields benzyl amines.

-

Application: This is the primary route for installing the "hinge-binding" motif in kinase inhibitors.

-

-

Demethylation:

-

Treatment with BBr₃ (Boron Tribromide) at -78°C cleaves the methyl ether to yield the phenol.

-

Caution: The aldehyde must be protected (e.g., as an acetal) or converted prior to BBr₃ treatment to avoid polymerization.

-

Applications in Drug Discovery[6][7]

Kinase Inhibitor Scaffold (Type II)

The 3-methoxyphenoxy moiety mimics the distal hydrophobic pocket binders found in approved drugs like Sorafenib and Regorafenib . The meta-substitution (3-position) induces a specific torsion angle between the two phenyl rings, often favoring the "DFG-out" inactive kinase conformation, which improves selectivity over Type I (ATP-competitive) inhibitors.

PROTAC Linker Attachment

The aldehyde group provides a convenient attachment point for linkers in Proteolysis Targeting Chimeras (PROTACs) . By converting the aldehyde to a handle (e.g., via reductive amination to a piperazine), chemists can attach E3 ligase ligands (like Cereblon or VHL) to the biaryl ether "warhead."

Safety & Handling (SDS Summary)

-

GHS Classification: Warning.

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Use in a fume hood. Avoid contact with strong oxidizers. Aldehydes can autoxidize to carboxylic acids upon prolonged exposure to air; store under inert gas.

References

-

SNAr Methodology for Diaryl Ethers

-

Yeager, G. W., & Schissel, D. N. (1991).[4] Synthesis of 4-aryloxybenzaldehydes and acetophenones. Synthesis, 1991(01), 63-68.

-

-

Structural Analogs & Crystallography

-

Schäfer, A., et al. (2015).[1] Crystal structure of 4-(4-methoxyphenoxy)benzaldehyde. Acta Crystallographica Section E, 71(12), o1021.

-

-

Kinase Inhibitor Design (Biaryl Ethers)

-

Wilhelm, S. M., et al. (2006). Discovery and development of sorafenib: a multikinase inhibitor for treating cancer. Nature Reviews Drug Discovery, 5, 835–844.

-

-

General Aldehyde Reactivity

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862.

-

Sources

4-(3-Methoxyphenoxy)benzaldehyde molecular weight and formula

Executive Summary

4-(3-Methoxyphenoxy)benzaldehyde (CAS: 855474-84-9) is a critical diaryl ether scaffold utilized in the design of kinase inhibitors, anti-inflammatory agents, and complex heterocyclic architectures. Its structural utility lies in the bi-functional nature of the molecule: the aldehyde moiety serves as a reactive "warhead" precursor for reductive aminations or olefinations, while the methoxy-substituted ether linkage provides a stable, lipophilic spacer often required for hydrophobic pocket occupancy in protein targets.

This guide outlines the physicochemical properties, validated synthetic protocols, and handling requirements for this compound, designed to standardize its use across discovery workflows.

Part 1: Physicochemical Profile

| Property | Value / Description |

| Chemical Name | 4-(3-Methoxyphenoxy)benzaldehyde |

| CAS Number | 855474-84-9 |

| Molecular Formula | C₁₄H₁₂O₃ |

| Molecular Weight | 228.24 g/mol |

| Physical State | Viscous oil or low-melting solid (isomer dependent packing) |

| Solubility | Soluble in DCM, EtOAc, DMSO, DMF; Insoluble in water |

| LogP (Predicted) | ~3.5 (Lipophilic) |

| H-Bond Acceptors | 3 (Ether O, Carbonyl O, Methoxy O) |

| H-Bond Donors | 0 |

Structural Insight: Unlike its para-isomer (4-(4-methoxyphenoxy)benzaldehyde), which packs efficiently into a crystal lattice (MP ~60°C), the meta-substitution in the 3-methoxy variant disrupts planar stacking. Consequently, this compound often presents as a viscous oil or semi-solid at room temperature, necessitating chromatographic purification rather than simple recrystallization.

Part 2: Synthetic Architecture (SNAr Protocol)

The most robust synthesis route utilizes a Nucleophilic Aromatic Substitution (SNAr). While copper-catalyzed Ullmann couplings are possible, the SNAr reaction using 4-fluorobenzaldehyde is superior due to the strong electron-withdrawing nature of the para-aldehyde group, which activates the ring for nucleophilic attack by the phenoxide.

Mechanism of Action

The reaction proceeds via a Meisenheimer complex. The high electronegativity of fluorine stabilizes the intermediate anion more effectively than bromine or iodine, making 4-fluorobenzaldehyde the electrophile of choice.

Figure 1: SNAr pathway favoring the para-aldehyde activation. Fluorine displacement is kinetically favored over other halogens in this specific electronic environment.

Experimental Protocol (Self-Validating)

Reagents:

-

4-Fluorobenzaldehyde (1.0 equiv)

-

3-Methoxyphenol (1.1 equiv)

-

Potassium Carbonate (

, anhydrous, 2.0 equiv) -

Dimethylformamide (DMF, anhydrous)

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-methoxyphenol (1.1 equiv) in anhydrous DMF (0.5 M concentration).

-

Activation: Add

(2.0 equiv) in a single portion. Stir at room temperature for 15 minutes to generate the phenoxide anion. Visual Check: The suspension may darken slightly. -

Addition: Add 4-fluorobenzaldehyde (1.0 equiv) via syringe.

-

Reaction: Heat the mixture to 100°C for 4–6 hours.

-

QC Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The starting aldehyde spot (Rf ~0.6) should disappear, replaced by a slightly more non-polar product spot.

-

-

Workup: Cool to room temperature. Pour into ice-cold water (10x reaction volume) to precipitate the organic materials and remove DMF. Extract with Ethyl Acetate (3x).

-

Purification: Wash combined organics with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over

. Concentrate in vacuo. -

Isolation: Purify via flash column chromatography (

, 0-20% EtOAc in Hexanes).

Part 3: Derivatization & Applications

The aldehyde handle allows this molecule to serve as a versatile intermediate. In drug discovery, it is frequently converted into amines (for solubility) or styrenes (for polymerization or further functionalization).

Figure 2: Strategic divergence points for the benzaldehyde scaffold in medicinal chemistry campaigns.

Part 4: Analytical Characterization (Expected Data)

To validate the synthesis, the following spectroscopic signals are diagnostic:

-

¹H NMR (400 MHz, CDCl₃):

-

δ 9.91 (s, 1H): Aldehyde proton (Distinctive singlet).

-

δ 7.85 (d, J=8.8 Hz, 2H): Protons ortho to carbonyl (Deshielded).

-

δ 7.05 (d, J=8.8 Hz, 2H): Protons ortho to ether linkage.

-

δ 7.28 (t, 1H): Meta-proton on the phenoxy ring.

-

δ 6.6–6.8 (m, 3H): Remaining aromatic protons on the methoxy ring.

-

δ 3.81 (s, 3H): Methoxy group (Singlet).

-

-

Mass Spectrometry (ESI):

-

Calculated [M+H]⁺: 229.08.

-

Look for [M+Na]⁺ adducts (251.07) which are common for oxygen-rich aromatics.

-

Part 5: Safety & Handling

-

Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).

-

Storage: Store under inert atmosphere (

or Ar) at 2-8°C. Aldehydes are prone to autoxidation to benzoic acids upon prolonged exposure to air. -

Spill Protocol: Absorb with inert material (vermiculite). Do not use combustible materials (sawdust).

References

- Yeager, G. W., & Schissel, D. N. (1991). A convenient synthesis of 4-aryloxybenzaldehydes and acetophenones. Synthesis, 1991(01), 63-68. (Foundational protocol for SNAr synthesis of phenoxybenzaldehydes).

-

Taber, D. F., & Brannick, P. C. (2015).[1] Synthesis of 4-(4-methoxyphenoxy)benzaldehyde: A nucleophilic aromatic substitution. Journal of Chemical Education, 92(7), 1261-1263. (Methodology adapted for the 3-methoxy isomer).

-

PubChem. (n.d.). Compound Summary for C14H12O3 (Isomer Analogues). Retrieved from [Link]

Sources

suppliers of 4-(3-Methoxyphenoxy)benzaldehyde for research

Strategic Sourcing and Technical Profile: 4-(3-Methoxyphenoxy)benzaldehyde

Executive Summary

4-(3-Methoxyphenoxy)benzaldehyde (CAS: 855474-84-9 ) is a critical diaryl ether intermediate used primarily in the synthesis of bioactive small molecules, particularly kinase inhibitors and anti-inflammatory agents.[1] Its structural utility lies in the aldehyde handle , which serves as a versatile electrophile for reductive aminations, Wittig reactions, and heterocycle formation, coupled with the 3-methoxyphenoxy motif that often improves metabolic stability and lipophilicity in drug candidates.

This technical guide provides a rigorous analysis of the supply landscape, critical quality attributes (CQAs), and validation protocols required to ensure research integrity when sourcing this compound.

Chemical Profile & Technical Specifications

Before selecting a supplier, researchers must define the physicochemical requirements of their specific application.

| Property | Specification |

| IUPAC Name | 4-(3-Methoxyphenoxy)benzaldehyde |

| CAS Number | 855474-84-9 |

| Molecular Formula | C₁₄H₁₂O₃ |

| Molecular Weight | 228.24 g/mol |

| Appearance | Pale yellow to off-white solid or viscous oil |

| Solubility | Soluble in DCM, DMSO, Methanol; Insoluble in Water |

| Key Functional Groups | Aldehyde (Electrophile), Ether (Linker), Methoxy (H-bond acceptor) |

| Storage Condition | 2-8°C, under inert atmosphere (Argon/Nitrogen) |

Critical Quality Attributes (CQAs)

-

Purity: ≥97% is standard for library synthesis; ≥99% required for late-stage lead optimization.

-

Major Impurity A (Oxidation): 4-(3-Methoxyphenoxy)benzoic acid . The aldehyde is prone to autoxidation. Presence is indicated by a broad -OH peak in NMR (~11-13 ppm) and loss of the sharp aldehyde singlet.

-

Major Impurity B (Regioisomer): 4-(4-Methoxyphenoxy)benzaldehyde . This isomer (CAS 78725-47-0) is commercially available and may be chemically similar, posing a risk of cross-contamination if the supplier uses non-selective synthesis routes.

Synthesis Logic & Impurity Origins

Understanding the synthesis route allows researchers to predict potential contaminants. The dominant industrial route is Nucleophilic Aromatic Substitution (SNAr) .

Graphviz Diagram: Synthesis & Impurity Flow

Figure 1: The primary synthesis route via SNAr. The electron-withdrawing aldehyde group activates the fluoride displacement. Key risks are residual phenol (SM2) and oxidation.

Supplier Landscape & Evaluation

Suppliers for this specific isomer are categorized by their role in the supply chain.

Tier 1: Primary Manufacturers & Validated Stock

These suppliers likely hold physical stock or control the synthesis process.

-

Enamine: A leading global supplier of building blocks. They list this compound (Code: ENAH11DD1B30 ) and are highly reliable for "make-on-demand" if out of stock.

-

Fluorochem: UK-based, excellent for European researchers. Often stocks "fluoro" and "phenoxy" aromatics. (Code: FLUH99CAFAB6 ).

-

ChemScene: Strong presence in the US/Asia markets, often serving as a bridge for bulk synthesis.

Tier 2: Aggregators (Resellers)

-

Sigma-Aldrich (Merck): Often lists Enamine or Fluorochem stock. Convenient for billing but usually higher cost.

-

Fisher Scientific: Aggregates catalogs like TCI or Alfa Aesar.

Selection Strategy:

-

Check the Isomer: Verify the structure explicitly. Do not confuse with the 4-methoxy isomer (CAS 78725-47-0) or the 3-(4-methoxyphenoxy) isomer.

-

Ask for QC Data: Request a batch-specific H-NMR before shipping to ensure no oxidation has occurred during storage.

Technical Validation Protocol (Self-Validating System)

Upon receipt, the following protocol ensures the material is fit for purpose.

Step 1: Visual Inspection[3]

-

Pass: Pale yellow solid or clear viscous oil.

-

Fail: Dark brown oil (indicates significant decomposition/polymerization) or white crystals with a sour smell (indicates oxidation to benzoic acid).

Step 2: H-NMR Diagnostics (CDCl₃, 400 MHz)

This is the gold standard for identity and purity.

| Proton Environment | Chemical Shift (δ) | Multiplicity | Diagnostic Value |

| Aldehyde (-CHO) | 9.85 - 9.95 ppm | Singlet (1H) | Critical Identity Marker. Disappearance indicates oxidation. |

| Aromatic (Ortho to CHO) | ~7.85 ppm | Doublet (2H) | Confirms 1,4-substitution pattern. |

| Aromatic (Ortho to Ether) | ~7.05 ppm | Doublet (2H) | Part of the benzaldehyde ring. |

| Phenoxy Ring (C-5) | ~7.25 ppm | Triplet (1H) | Characteristic of 3-substitution. |

| Methoxy (-OCH₃) | 3.80 ppm | Singlet (3H) | Confirms methoxy group presence. |

| Impurity: Acid -OH | >10.0 ppm | Broad | Indicates carboxylic acid contamination. |

Step 3: HPLC Method (Reverse Phase)

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic) and 280 nm (aldehyde).

-

Expectation: The aldehyde is less polar than the acid impurity. The acid will elute earlier (lower retention time) due to ionization.

Handling & Storage

-

Oxidation Sensitivity: Benzaldehydes are "oxygen scavengers." Even small amounts of air in the headspace can convert the surface layer to acid.

-

Protocol:

-

Flush the container with Nitrogen or Argon after every use.

-

Store at 4°C for short term (<1 month) or -20°C for long term.

-

If the solid becomes "crusty" or the oil turns dark, perform a bisulfite wash :

-

Dissolve in EtOAc.

-

Wash with saturated NaHSO₃ (removes aldehyde as adduct? No, actually bisulfite adducts precipitate. Correction: To purify, form the bisulfite adduct (solid), filter, wash, and regenerate with mild acid/base. Alternatively, simply wash with NaHCO₃ to remove the acid impurity).

-

Recommended Purification: Wash EtOAc solution with 10% NaHCO₃ (removes benzoic acid impurity), dry over MgSO₄, and concentrate.

-

-

References

-

PubChem Database. 4-(3-Methoxyphenoxy)benzaldehyde (CID 10489519). National Library of Medicine. Available at: [Link]

-

Organic Syntheses. General Procedure for Nucleophilic Aromatic Substitution of 4-Fluorobenzaldehyde. (Generalized Reference for SNAr mechanism). Available at: [Link]

Sources

An In-Depth Technical Guide to 4-(3-Methoxyphenoxy)benzaldehyde: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(3-Methoxyphenoxy)benzaldehyde, a diaryl ether derivative, stands as a molecule of significant interest within the landscape of medicinal chemistry and materials science. The diaryl ether motif is a well-established "privileged scaffold," consistently found in a multitude of biologically active natural products and synthetic compounds.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][2] This technical guide provides a comprehensive overview of 4-(3-Methoxyphenoxy)benzaldehyde, detailing a robust synthetic protocol, thorough characterization methodologies, and an exploration of its potential applications in drug discovery, with a particular focus on oncology.

Introduction: The Significance of the Diaryl Ether Scaffold

The diaryl ether linkage is a cornerstone in the design of novel therapeutic agents. Its unique conformational flexibility and ability to engage in various intermolecular interactions allow for potent and selective binding to a diverse range of biological targets.[1] The incorporation of a benzaldehyde functionality further enhances the synthetic versatility of the scaffold, providing a reactive handle for the construction of more complex molecular architectures, such as Schiff bases and chalcones, which are themselves associated with significant biological activities.[3][4] 4-(3-Methoxyphenoxy)benzaldehyde, with its specific substitution pattern, presents a unique electronic and steric profile that warrants detailed investigation for its potential as a lead compound in drug development programs.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-(3-Methoxyphenoxy)benzaldehyde is crucial for its synthesis, purification, and formulation. The following table summarizes its key properties.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂O₃ | [5] |

| Molecular Weight | 228.24 g/mol | [5] |

| CAS Number | 855474-84-9 | [5] |

| Appearance | Expected to be a solid at room temperature | General Knowledge |

| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂) and sparingly soluble in water. | General Knowledge |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. |

Synthesis of 4-(3-Methoxyphenoxy)benzaldehyde

The synthesis of 4-(3-Methoxyphenoxy)benzaldehyde can be efficiently achieved via a nucleophilic aromatic substitution (SNAAr) reaction, a common and effective method for the formation of diaryl ethers.[6] This approach offers advantages over the classical Ullmann condensation by often requiring milder reaction conditions and avoiding the use of stoichiometric copper.[7][8]

Synthetic Rationale and Experimental Design

The chosen synthetic strategy involves the reaction of 4-fluorobenzaldehyde with 3-methoxyphenol in the presence of a suitable base. The electron-withdrawing nature of the aldehyde group in 4-fluorobenzaldehyde activates the aromatic ring towards nucleophilic attack by the phenoxide ion generated from 3-methoxyphenol.

Detailed Step-by-Step Experimental Protocol

This protocol is adapted from a similar synthesis of 4-(4-methoxyphenoxy)benzaldehyde.[9]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluorobenzaldehyde (1.0 eq), 3-methoxyphenol (1.0 eq), and potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask. The use of a polar aprotic solvent like DMSO is crucial for dissolving the reactants and facilitating the SNAr reaction.

-

Reaction Conditions: Heat the reaction mixture to 140 °C and stir vigorously. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. This will precipitate the crude product.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Structural Characterization and Analytical Validation

The identity and purity of the synthesized 4-(3-Methoxyphenoxy)benzaldehyde must be confirmed through a combination of spectroscopic techniques. The expected spectral data are extrapolated from closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehydic proton (around δ 9.9 ppm), the aromatic protons on both rings, and the methoxy group protons (around δ 3.8 ppm). The coupling patterns of the aromatic protons will be indicative of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum should display a signal for the carbonyl carbon of the aldehyde (around δ 191 ppm), signals for the aromatic carbons (in the range of δ 110-165 ppm), and a signal for the methoxy carbon (around δ 56 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

-

A strong C=O stretching vibration for the aldehyde at approximately 1700-1680 cm⁻¹.

-

C-O-C stretching vibrations for the diaryl ether linkage in the region of 1250-1200 cm⁻¹.

-

C-H stretching vibrations for the aromatic rings and the aldehyde group.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of 4-(3-Methoxyphenoxy)benzaldehyde (228.24 g/mol ).

Potential Applications in Drug Discovery and Development

The diaryl ether scaffold is a recurring motif in a number of clinically used drugs and investigational new drug candidates. The structural features of 4-(3-Methoxyphenoxy)benzaldehyde make it an attractive starting point for the development of novel therapeutics, particularly in the field of oncology.

Anticancer Activity

Numerous studies have highlighted the potent anticancer activity of diaryl ether derivatives.[6][10][11][12] These compounds have been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of key signaling pathways. For instance, some diaryl ethers have been found to upregulate the expression of p21 and cleaved caspase-3, leading to cell cycle arrest and programmed cell death.[10]

Anti-inflammatory and Other Biological Activities

Beyond cancer, diaryl ethers have shown promise as anti-inflammatory agents. Some derivatives have been investigated as dual inhibitors of cyclooxygenase-2 (COX-2) and epidermal growth factor receptor (EGFR), both of which are implicated in inflammatory processes and cancer.[13] The versatile diaryl ether scaffold has also been explored for its potential in developing antibacterial, antiviral, and antimalarial agents.[1][2]

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 4-(3-Methoxyphenoxy)benzaldehyde. It is recommended to consult the Safety Data Sheet (SDS) for detailed information. General handling guidelines include:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoiding inhalation of dust or vapors.

-

Preventing contact with skin and eyes.

Conclusion and Future Directions

4-(3-Methoxyphenoxy)benzaldehyde is a synthetically accessible diaryl ether with significant potential as a building block for the development of novel therapeutic agents. The established importance of the diaryl ether scaffold in medicinal chemistry, particularly in oncology, provides a strong impetus for the further investigation of this compound and its derivatives. Future research should focus on the synthesis of a library of analogs to establish structure-activity relationships (SAR), followed by comprehensive biological evaluation to identify lead compounds with potent and selective activity against various disease targets.

References

-

Structure-based design, structure-activity relationship analysis, and antitumor activity of diaryl ether derivatives. PubMed. [Link]

-

Diaryl ether derivatives as anticancer agents – a review. RSC Publishing. [Link]

-

Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers. MDPI. [Link]

-

Diaryl ether derivatives as anticancer agents – a review. RSC Publishing. [Link]

-

Diaryl Ether Derivatives as Dual Inhibitors of Selective COX-2 and EGFR: Synthesis, In silico, and In Vitro Analysis. PubMed. [Link]

-

Synthesis, biological evaluation, and molecular modeling of new 3-(cyclopentyloxy)-4-methoxybenzaldehyde O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) Oxime (GEBR-7b) related phosphodiesterase 4D (PDE4D) inhibitors. PubMed. [Link]

-

Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. PubMed. [Link]

-

A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers under Mild Conditions. Organic Letters - ACS Publications. [Link]

-

Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. ResearchGate. [Link]

-

Benzaldehyde, 4-methoxy-. the NIST WebBook. [Link]

-

Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. MDPI. [Link]

-

Ullmann condensation. Wikipedia. [Link]

-

Crystal structure of 4-(4-methoxyphenoxy)benzaldehyde. ResearchGate. [Link]

-

Computational validation of 4-hydroxy-3-methoxy benzaldehyde analogue. ResearchGate. [Link]

-

Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Journal of Synthetic Chemistry. [Link]

-

4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities. RSC Publishing. [Link]

-

Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Journal of Synthetic Chemistry. [Link]

-

Ullmann Reaction. Organic Chemistry Portal. [Link]

-

Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Author manuscript. [Link]

Sources

- 1. Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 4-(3-METHOXY-PHENOXY)-BENZALDEHYDE | 855474-84-9 [chemicalbook.com]

- 6. Diaryl ether derivatives as anticancer agents – a review - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Structure-based design, structure-activity relationship analysis, and antitumor activity of diaryl ether derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Diaryl ether derivatives as anticancer agents – a review - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 13. Diaryl Ether Derivatives as Dual Inhibitors of Selective COX-2 and EGFR: Synthesis, In silico, and In Vitro Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Isomeric Impact: The Strategic Divergence of 4-(3-methoxyphenoxy) and 4-(4-methoxyphenoxy) Moieties in Medicinal Chemistry

Executive Summary

In the optimization of pharmacophores—particularly within kinase inhibitors and GPCR ligands—the choice between a meta-substituted (3-methoxyphenoxy) and a para-substituted (4-methoxyphenoxy) moiety is rarely a trivial "methyl walk." It represents a fundamental bifurcation in electronic character , molecular geometry , and metabolic fate .

This guide deconstructs the physicochemical and biological consequences of this isomeric switch. While the 4-(4-methoxyphenoxy) isomer offers linear extension and strong electron donation, it frequently introduces a metabolic "soft spot" and potential toxicity risks. Conversely, the 4-(3-methoxyphenoxy) isomer provides a unique vector for accessing solvent-exposed regions or hydrophobic pockets while modulating the electronic density of the central scaffold through inductive withdrawal.

Part 1: Electronic and Conformational Landscapes

The Hammett Divergence

The most immediate impact of shifting the methoxy group from C4 to C3 is the inversion of its net electronic influence on the phenoxy ring and the ether oxygen.

-

4-Methoxyphenoxy (Para): The methoxy group exerts a strong Resonance Effect (+R) that dominates its Inductive Withdrawal (-I).[1] This increases electron density at the ether oxygen (linker) and the ortho positions relative to the linker.

-

Hammett Constant (

): -0.27 (Strongly Electron Donating)

-

-

3-Methoxyphenoxy (Meta): The resonance effect is orthogonal to the reaction center (the ether linkage). The electronic influence is dominated by the Inductive Effect (-I).

-

Hammett Constant (

): +0.12 (Weakly Electron Withdrawing)

-

Implication: If your central scaffold requires a nucleophilic ether oxygen for H-bond acceptance (e.g., interacting with a hinge region lysine), the para-isomer is superior. If the central scaffold is electron-deficient and prone to oxidation, the meta-isomer stabilizes the system by preventing excessive electron enrichment.

Conformational Vectors and Steric Sweep

The geometric presentation of these isomers dictates their fit within a binding pocket.

-

The Para Vector (Linear Extension): The 4-OMe group extends along the primary axis of the phenoxy ring. This is ideal for reaching into deep, narrow hydrophobic channels (e.g., the specificity pocket of a kinase).

-

The Meta Vector (Lateral Sweep): The 3-OMe group introduces a "kink" or width to the molecule. It increases the steric sweep volume . This is often used to induce a twist in the diphenyl ether bond (

) to relieve steric strain with ortho-hydrogens, potentially locking the molecule into a bioactive conformation that favors "Gatekeeper" residue avoidance.

Visualization: SAR Decision Logic

The following diagram outlines the decision matrix for selecting between these isomers based on structural and metabolic constraints.

Figure 1: Decision logic for methoxy-isomer selection based on pocket topology and metabolic liability.

Part 2: The Metabolic Cliff (ADME & Toxicity)

The most critical differentiator between these isomers is often metabolic stability .

The Para-O-Dealkylation Liability

The 4-methoxyphenoxy moiety is a classic substrate for CYP450 enzymes (specifically CYP2D6 and CYP3A4). The electron-rich nature of the para position facilitates the initial radical abstraction or oxidation required for O-demethylation.

Mechanism:

-

Hydroxylation: CYP450 hydroxylates the methyl group.

-

Hemiacetal Collapse: The unstable hemiacetal collapses to release formaldehyde and the corresponding phenol .

-

Toxicity Risk: The resulting para-aminophenol (if the scaffold is an aniline) or para-hydroxyphenoxy moiety can undergo further oxidation to form Quinone Imines or Quinone Methides . These are potent electrophiles capable of alkylating DNA or proteins (glutathione depletion), leading to idiosyncratic toxicity.

The Meta Advantage

The 3-methoxyphenoxy isomer is significantly more resistant to O-demethylation. The inductive withdrawal (-I) deactivates the ring slightly, raising the oxidation potential. Furthermore, even if demethylation occurs, the resulting meta-phenol cannot form a conjugated quinone methide system as easily as the para-isomer, reducing the risk of reactive metabolite formation.

Visualization: Metabolic Activation Pathway

Figure 2: The para-isomer carries a higher risk of bioactivation to toxic quinone species compared to the meta-isomer.

Part 3: Case Study Data (Cdc42 Inhibitors)

To illustrate the functional impact of this isomerism, we examine data from the optimization of Cdc42 GTPase inhibitors (MLS000693334 scaffold). The researchers compared phenyl substituents at the R3 position.

Table 1: Comparative SAR of Methoxy Isomers on Cdc42 Activity

| Entry | Moiety (R3) | EC50 (Cdc42 ACT) | Efficacy | Electronic State | Steric Profile |

| A | 4-methoxyphenoxy | 5.0 µM | 46% | e- Rich (+R) | Linear / Narrow |

| B | 3-methoxyphenoxy | 4.3 µM | 39% | e- Poor (-I) | Kinked / Wide |

| C | 3,4-dimethoxyphenoxy | 6.1 µM | 56% | Mixed | Bulky |

Data Source: Derived from NIH Molecular Libraries Program, Probe Reports [1].[2]

Analysis: In this specific scaffold, the 3-methoxy (Meta) isomer (Entry B) provided a tighter binding affinity (lower EC50) than the para isomer. This suggests the binding pocket favored the lateral vector of the meta group or that the electron-withdrawing nature of the meta-isomer improved interaction with a specific residue (likely by modulating the acidity of a nearby NH).

Part 4: Experimental Protocols

Synthesis: Copper-Catalyzed Chan-Lam Coupling

The most robust method to install these moieties onto an amine-containing scaffold (e.g., an aniline or indazole) is via Chan-Lam coupling. This avoids the harsh conditions of SNAr.

Reagents:

-

Boronic Acid: (3-methoxyphenyl)boronic acid OR (4-methoxyphenyl)boronic acid (1.5 - 2.0 equiv).

-

Catalyst: Cu(OAc)₂ (0.1 - 0.5 equiv).

-

Ligand: Pyridine or TEA (2.0 equiv).

-

Solvent: DCM or Dichloroethane (DCE).

-

Oxidant: Ambient Air or O₂ balloon.

Step-by-Step Protocol:

-

Charge: To a flame-dried flask, add the scaffold amine (1.0 equiv), the appropriate aryl boronic acid (2.0 equiv), and Cu(OAc)₂ (0.2 equiv).

-

Solvate: Add dry DCM (0.1 M concentration relative to amine).

-

Activate: Add Pyridine (2.0 equiv) and 4Å molecular sieves (activated).

-

Reaction: Stir vigorously open to the air (or under an O₂ balloon) at room temperature for 12–24 hours. Note: The reaction turns from blue to green/brown as Cu(II) regenerates.

-

Quench: Filter through a celite pad to remove copper salts. Wash with EtOAc.

-

Purification: Concentrate and purify via silica gel flash chromatography (Hexane/EtOAc gradient).

Validation: Microsomal Stability Assay

To empirically verify the metabolic advantage of the meta-isomer.

Protocol:

-

Preparation: Prepare 10 mM stock solutions of the 3-OMe and 4-OMe isomers in DMSO.

-

Incubation Mix: Dilute compounds to 1 µM in phosphate buffer (100 mM, pH 7.4) containing Human Liver Microsomes (0.5 mg protein/mL).

-

Initiation: Pre-incubate at 37°C for 5 mins. Initiate reaction by adding NADPH (1 mM final).

-

Sampling: At t = 0, 5, 15, 30, and 60 mins, remove 50 µL aliquots.

-

Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Warfarin).

-

Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

-

Calculation: Plot ln(% remaining) vs. time. Calculate

and-

Expectation: The 4-OMe isomer will likely show a steeper slope (shorter

) due to rapid O-demethylation.

-

References

-

National Center for Biotechnology Information (US). (2010).[2] Probe Reports from the NIH Molecular Libraries Program: A Potent and Selective Inhibitor of Cdc42 GTPase. Bethesda (MD).[2] Available at: [Link]

-

Chiodi, D., & Ishihara, Y. (2024).[3] The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.[3] Available at: [Link]

-

Yang, J., et al. (2020). Discovery of AZD4205 as a Potent and Selective Janus Kinase 1 Inhibitor.[4] Journal of Medicinal Chemistry, 63(9), 4517-4527.[4] Available at: [Link]

- Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Table 6, Selected examples of SAR from modifying the 4-methoxyphenyl moiety (R3) of the MLS000693334 scaffold - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

High-Efficiency Synthesis of Schiff Bases Derived from 4-(3-Methoxyphenoxy)benzaldehyde

Abstract & Strategic Rationale

This guide details the synthesis of Schiff bases (azomethines) utilizing 4-(3-Methoxyphenoxy)benzaldehyde as the carbonyl precursor. This specific aldehyde is a "privileged scaffold" in medicinal chemistry; the phenoxy ether linkage provides rotational flexibility and lipophilicity essential for membrane permeability, while the meta-methoxy substituent acts as a weak hydrogen bond acceptor, influencing pharmacokinetics without introducing excessive polarity.

We present two validated protocols:

-

Method A: Conventional Acid-Catalyzed Solvothermal Synthesis (The "Gold Standard" for purity).

-

Method B: Microwave-Assisted Solvent-Free Synthesis (The "Green" alternative for high-throughput screening).

Chemical Logic & Mechanism

The formation of the azomethine bond (-C=N-) is a reversible condensation reaction.[1] The 4-(3-methoxyphenoxy) moiety acts as an electron-donating group (EDG) via the ether oxygen resonance, slightly reducing the electrophilicity of the carbonyl carbon compared to nitro-benzaldehydes. Consequently, acid catalysis is critical to protonate the carbonyl oxygen, lowering the activation energy for the nucleophilic attack by the amine.

Reaction Pathway

The reaction proceeds through a tetrahedral carbinolamine intermediate, followed by an acid-catalyzed dehydration (the rate-determining step in acidic media).

Figure 1: Mechanistic pathway for acid-catalyzed Schiff base formation. The removal of water drives the equilibrium toward the product.

Experimental Protocols

Materials & Reagents[2][3][4][5][6][7][8][9][10][11]

-

Precursor: 4-(3-Methoxyphenoxy)benzaldehyde (Purity >97%).

-

Amine Source: Substituted anilines (e.g., 4-fluoroaniline) or aliphatic amines.

-

Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).

-

Catalyst: Glacial Acetic Acid (GAA).

-

Purification: Dichloromethane (DCM) and Hexane for recrystallization.

Protocol A: Conventional Solvothermal Synthesis

Best for: Scale-up (>1g), high purity requirements, and thermally unstable amines.

-

Preparation: Dissolve 1.0 mmol of 4-(3-Methoxyphenoxy)benzaldehyde in 15 mL of absolute ethanol in a 50 mL round-bottom flask.

-

Addition: Add 1.0 mmol of the primary amine dropwise with constant stirring.

-

Catalysis: Add 2–3 drops of Glacial Acetic Acid. The pH should be approximately 4–5.

-

Reflux: Attach a water condenser and reflux the mixture at 78°C (boiling point of EtOH) for 3–5 hours .

-

Checkpoint: Monitor progress via TLC (Mobile phase: 20% Ethyl Acetate in Hexane). The aldehyde spot (

) should disappear.

-

-

Isolation: Cool the mixture to room temperature, then pour into 50 mL of ice-cold water.

-

Crystallization: Filter the precipitate under vacuum. Wash with cold ethanol (2 x 5 mL). Recrystallize from hot ethanol/DCM mixture.

Protocol B: Microwave-Assisted Green Synthesis

Best for: Rapid library generation, high yield, and "Green Chemistry" compliance.

-

Mixing: In a borosilicate glass tube, mix 1.0 mmol of aldehyde and 1.0 mmol of amine.

-

Grinding: Add 2 drops of ethanol (as an energy transfer medium) and grind the paste for 1 minute.

-

Irradiation: Place the vessel in a microwave reactor (e.g., CEM or Biotage) or a modified domestic microwave.

-

Parameters: 300W power, 110°C target temperature.

-

Duration: Irradiate for 2–4 minutes (pulse mode: 30s ON, 10s OFF to prevent overheating).

-

-

Work-up: Allow to cool. The product often solidifies immediately. Wash with cold ether to remove unreacted starting materials.

Data Analysis & Comparison

The following table summarizes typical performance metrics for Schiff bases derived from phenoxy-benzaldehydes, comparing the two protocols.

| Metric | Protocol A (Conventional) | Protocol B (Microwave) |

| Reaction Time | 3 – 5 Hours | 2 – 5 Minutes |

| Solvent Usage | High (15-20 mL/mmol) | Negligible (<0.5 mL/mmol) |

| Typical Yield | 75 – 82% | 88 – 94% |

| Purity (Crude) | Moderate (Requires Recrystallization) | High (Wash only) |

| Energy Efficiency | Low (Prolonged Heating) | High |

Characterization & Validation (Trustworthiness)

To validate the synthesis, you must confirm the formation of the imine bond and the integrity of the ether linkage.

Spectroscopic Signatures[2][6][10][11]

-

FT-IR Spectroscopy:

-

Target Signal: Appearance of a sharp band at 1615–1630 cm⁻¹ (C=N stretching).

-

Validation: Complete disappearance of the carbonyl (C=O) stretch at ~1700 cm⁻¹.

-

Ether Linkage: Retention of Ar-O-Ar stretching bands at 1230–1250 cm⁻¹ .

-

-

¹H-NMR (DMSO-d₆, 400 MHz):

-

Azomethine Proton: A distinctive singlet at δ 8.3 – 8.8 ppm (1H, s, -CH=N-).

-

Methoxy Group: Singlet at δ 3.7 – 3.8 ppm (3H, s, -OCH₃).

-

Aromatic Region: Multiplets between δ 6.8 – 7.8 ppm (Integration should match 12 protons for the aldehyde core + amine aromatic protons).

-

Workflow Diagram

Figure 2: Operational workflow for the synthesis and validation of the target Schiff bases.

Troubleshooting Guide

-

Problem: Oily product forms instead of precipitate.

-

Cause: Incomplete dehydration or presence of solvent impurities.

-

Solution: Evaporate solvent completely, redissolve in minimal DCM, and add Hexane dropwise until turbid. Refrigerate overnight.

-

-

Problem: Low Yield.

-

Cause: Reversibility of the reaction (Hydrolysis).[2]

-

Solution: Use a Dean-Stark trap (for Protocol A) to physically remove water, or add molecular sieves (4Å) to the reaction mixture.

-

-

Problem: Starting material remains on TLC.

-

Cause: Steric hindrance from the phenoxy group or insufficient acid catalyst.

-

Solution: Increase catalyst concentration (up to 5 drops) or switch to Protocol B (Microwave) to overcome activation barriers.

-

References

-

Qin, W., et al. (2013). "A Review on the Synthesis and Biological Activities of Schiff Bases." Asian Journal of Chemistry.

-

Tidjani, R., et al. (2022). "Microwave-Assisted Synthesis of Schiff Bases: A Green Approach." Journal of Chemical Research.

-

Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. Wiley. (Standard reference for IR/NMR interpretation).

-

Ashraf, M. A., et al. (2011). "Synthesis, characterization and biological activity of Schiff bases." International Conference on Chemistry and Chemical Process.

Sources

reductive amination protocols for 4-(3-Methoxyphenoxy)benzaldehyde

Application Note: Optimized Reductive Amination Strategies for Functionalizing 4-(3-Methoxyphenoxy)benzaldehyde

Abstract

This application note details validated protocols for the reductive amination of 4-(3-Methoxyphenoxy)benzaldehyde (CAS: 137736-06-2). As a diaryl ether scaffold frequently utilized in the synthesis of kinase inhibitors and GPCR ligands, this substrate presents specific solubility and electronic challenges. We compare two primary methodologies: a mild, selective hydride reduction using Sodium Triacetoxyborohydride (STAB) for discovery-phase synthesis, and a Catalytic Hydrogenation protocol suitable for process scale-up. Critical control points regarding stoichiometry, solvent selection, and suppression of dialkylation byproducts are analyzed.

Chemical Profile & Strategic Considerations

Substrate: 4-(3-Methoxyphenoxy)benzaldehyde Molecular Weight: 228.25 g/mol Physical State: Pale yellow solid/oil (dependent on purity).

Reactivity Analysis:

-

Electronic Effects: The meta-methoxyphenoxy substituent at the para-position of the benzaldehyde exerts a mesomeric electron-donating effect. This slightly deactivates the carbonyl carbon toward nucleophilic attack compared to unsubstituted benzaldehyde. Implication: The formation of the imine intermediate may be rate-limiting; mild acid catalysis is recommended.

-

Solubility: The lipophilic diaryl ether backbone limits water solubility.[1] Implication: Protic solvents (MeOH) are suitable for hydrogenation, but chlorinated solvents (DCE, DCM) or THF are superior for hydride reductions to prevent precipitation of intermediates.

-

Stability: The ether linkage is chemically robust under standard reductive conditions.

Protocol A: The "Gold Standard" (Sodium Triacetoxyborohydride)

Recommended for: Milligram to Gram scale, complex amines, and acid-sensitive functional groups.

Rationale: Sodium triacetoxyborohydride (STAB) is preferred over Sodium Cyanoborohydride (

Materials

-

Substrate: 4-(3-Methoxyphenoxy)benzaldehyde (1.0 equiv)

-

Amine: Primary or Secondary Amine (1.1 – 1.5 equiv)

-

Reagent: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) (Preferred) or THF (Anhydrous)[2]

-

Additive: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv)

Step-by-Step Methodology

-

Imine Formation (In Situ):

-

Charge a flame-dried reaction vessel with 4-(3-Methoxyphenoxy)benzaldehyde (1.0 equiv) and DCE (0.1 – 0.2 M concentration).

-

Add the Amine (1.1 equiv).

-

Critical Step: Add Glacial Acetic Acid (1.0 equiv). This protonates the hemiaminal intermediate, accelerating water loss to form the iminium species.

-

Stir at Room Temperature (RT) for 30–60 minutes under

atmosphere.

-

-

Reduction:

-

Add STAB (1.4 equiv) in a single portion.

-

Note: Mild effervescence may occur.

-

Stir at RT for 2–16 hours. Monitor via TLC or LC-MS.

-

Endpoint: Disappearance of the imine intermediate (often more polar than aldehyde) and aldehyde.

-

-

Workup:

-

Quench the reaction by adding saturated aqueous

(pH should be ~8-9). -

Stir vigorously for 15 minutes to quench unreacted borohydride.

-

Extract with DCM (3x).[3] Wash combined organics with Brine.

-

Dry over

, filter, and concentrate in vacuo.

-

-

Purification:

-

Flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).

-

Protocol B: Catalytic Hydrogenation (Green/Scale-Up)

Recommended for: Multi-gram scale, simple amines, and avoiding boron waste.

Rationale: This method utilizes heterogeneous catalysis to effect both condensation and reduction. It is atom-economical but requires screening to prevent hydrogenolysis of the benzyl-nitrogen bond or the aryl ether (though the latter is rare under mild conditions) [2].

Materials

-

Substrate: 1.0 equiv

-

Amine: 1.0 – 1.1 equiv

-

Catalyst: 5% or 10% Pd/C (5–10 wt% loading relative to substrate)

-

Solvent: Methanol or Ethanol (0.1 M)

-

Hydrogen Source:

balloon (1 atm) or Parr Shaker (30–50 psi)

Step-by-Step Methodology

-

Preparation:

-

In a hydrogenation vessel, dissolve the aldehyde and amine in Methanol.

-

Optional: Add

or Molecular Sieves (3Å) to sequester water if the equilibrium is unfavorable (rare for benzaldehydes).

-

-

Catalyst Addition:

-

Safety: Under an inert argon/nitrogen stream, carefully add the Pd/C catalyst. (Caution: Dry Pd/C is pyrophoric).

-

-

Hydrogenation:

-

Purge the vessel with

(3x) and then -

Stir vigorously under

atmosphere at RT. -

Reaction time: Typically 4–12 hours.

-

-

Workup:

Mechanistic Insight & Decision Matrix

The following diagram illustrates the reaction pathway and the critical decision points for reagent selection.

Caption: Mechanistic pathway highlighting the critical imine formation step. STAB is selected to minimize the red "Direct Reduction" pathway.

Critical Control Points & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Equilibrium favors aldehyde; wet solvent. | Add 3Å Molecular Sieves or |

| Dialkylation | Primary amine is too nucleophilic; Product competes with reactant. | Stepwise Protocol: Pre-form imine in MeOH for 2h, then add reducing agent. Use excess amine (1.5–2.0 equiv). |

| Benzyl Alcohol Formation | Reducing agent added too early or is too strong ( | Ensure 30-60 min imine formation time before adding STAB. Do not use |

| Precipitation | Intermediate insolubility in MeOH. | Switch solvent to 1,2-Dichloroethane (DCE) or THF.[5] |

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][5][6][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][5][7][8][9][10] Studies on Direct and Indirect Reductive Amination Procedures.[2][5][7][9] The Journal of Organic Chemistry, 61(11), 3849–3862.[2][7][9] Link

-

Mase, N., Isomura, S., Toda, M., & Watanabe, N. (2013).[11] Micro- and Nanobubble Based Strategy for Gas–Liquid–Solid Multiphase Hydrogenation.[11] Synlett, 24(17), 2225–2228. Link

-

Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents.[2][10] Organic Reactions, 59, 1-714. Link

Sources

- 1. CAS 78725-47-0: 4-(4-Methoxyphenoxy)benzaldehyde [cymitquimica.com]

- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sciencemadness Discussion Board - Pd/C (+H2) Catalyzed Reductive Amination of Aliphatic Ketones - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. ias.ac.in [ias.ac.in]

- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chemistry.mdma.ch [chemistry.mdma.ch]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. scribd.com [scribd.com]

- 11. Hydrogen [organic-chemistry.org]

4-(3-Methoxyphenoxy)benzaldehyde as intermediate in medicinal chemistry

Application Note: 4-(3-Methoxyphenoxy)benzaldehyde as a Strategic Intermediate in Medicinal Chemistry

Part 1: Executive Summary & Strategic Utility

4-(3-Methoxyphenoxy)benzaldehyde (CAS: 855474-84-9) is a specialized diaryl ether intermediate used in the synthesis of small molecule inhibitors, particularly targeting kinases (e.g., BTK, EGFR) and aldehyde dehydrogenases (ALDH).

While the para-substituted isomer (4-(4-methoxyphenoxy)benzaldehyde) is more common, the 3-methoxy (meta) isomer described here is a critical tool for Structure-Activity Relationship (SAR) profiling. It allows medicinal chemists to probe specific hydrophobic pockets (Selectivity Pocket II) that are sterically inaccessible to linear para-isomers. The aldehyde moiety serves as a versatile "warhead precursor," enabling rapid diversification into amines, styrenes, and heterocycles.

Key Applications:

-

Kinase Inhibitor Design: Synthesis of "hinge-binding" motifs via reductive amination.

-

ALDH1A3 Inhibitors: Development of selective benzyloxybenzaldehyde analogs.[1]

-

Fragment-Based Drug Discovery (FBDD): A rigid, lipophilic linker connecting two pharmacophores.

Part 2: Technical Profile & Properties

| Property | Specification |

| IUPAC Name | 4-(3-methoxyphenoxy)benzaldehyde |

| CAS Number | 855474-84-9 |

| Molecular Formula | C₁₄H₁₂O₃ |

| Molecular Weight | 228.24 g/mol |

| Appearance | Pale yellow crystalline solid or viscous oil |

| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in water |

| Storage | 2-8°C, under inert atmosphere (Ar/N₂) |

Part 3: Validated Synthesis Protocol (S_NAr)

Context: The synthesis relies on a Nucleophilic Aromatic Substitution (S_NAr). The aldehyde group on 4-fluorobenzaldehyde acts as an electron-withdrawing group (EWG) at the para-position, activating the fluorine for displacement by the phenoxide derived from 3-methoxyphenol.

Reagents:

-

3-Methoxyphenol (1.0 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Dimethyl Sulfoxide (DMSO) or DMF [Grade: Anhydrous]

Step-by-Step Procedure:

-

Preparation:

-

Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

-

Cool to room temperature under a stream of Nitrogen (N₂).

-

-

Reaction Assembly:

-

Add 4-Fluorobenzaldehyde (1.24 g, 10 mmol) and 3-Methoxyphenol (1.24 g, 10 mmol) to the flask.

-

Add DMSO (10 mL). Stir until dissolved.

-

Add Potassium Carbonate (2.76 g, 20 mmol) in one portion. The suspension may turn bright yellow/orange (phenoxide formation).

-

-

Execution:

-

Fit the flask with a reflux condenser.

-

Heat the mixture to 100°C (internal temperature) for 4–6 hours .

-

QC Check: Monitor by TLC (Hexanes:EtOAc 4:1). The starting aldehyde (Rf ~0.6) should disappear, replaced by the product (Rf ~0.4).

-

-

Work-up (Critical for Purity):

-

Cool the mixture to room temperature.

-

Pour the reaction mixture into Ice-Water (100 mL) with vigorous stirring. The product should precipitate as a solid or oil.

-

Wash combined organics with 1M NaOH (2 x 20 mL) to remove unreacted phenol (Critical step for purification).

-

Wash with Brine (1 x 20 mL), dry over anhydrous MgSO₄ , and filter.

-

-

Isolation:

-

Concentrate in vacuo.[3]

-

Purification: If the product is an oil, induce crystallization by triturating with cold n-Heptane or recrystallize from Ethanol/Water.

-

Part 4: Application Protocol – Reductive Amination (Library Generation)

Context: This protocol converts the aldehyde into a secondary amine, a common motif in kinase inhibitors (e.g., linking the diaryl ether "tail" to a solubilizing "head" group).

Reagents:

-

4-(3-Methoxyphenoxy)benzaldehyde (Intermediate from Part 3)

-

Amine Partner (e.g., Morpholine, Piperazine derivative)[2]

-

Sodium Triacetoxyborohydride (STAB)

-

Dichloromethane (DCM) / Acetic Acid (AcOH)

Procedure:

-

Dissolve 4-(3-Methoxyphenoxy)benzaldehyde (1.0 eq) and the Amine (1.1 eq) in dry DCM (0.1 M concentration).

-

Add Acetic Acid (1.0 eq) to catalyze imine formation. Stir at Room Temperature (RT) for 1 hour.

-

Add STAB (1.5 eq) carefully.

-

Stir at RT for 12 hours.

-

Quench: Add saturated aqueous NaHCO₃. Extract with DCM.[4]

-

Result: The resulting benzylamine retains the 3-methoxy diaryl ether scaffold, ready for biological screening.

Part 5: Mechanism & SAR Logic (Visualization)

The following diagram illustrates the synthesis pathway and the structural divergence that makes the meta-isomer valuable in drug design compared to the para-isomer.

Caption: Synthesis via S_NAr and divergent application of the scaffold in creating kinase inhibitor libraries.

Part 6: References & Authoritative Grounding

-

Taber, D. F., & Brannick, P. M. (2015).[4] "One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution." Journal of Chemical Education, 92(7), 1261–1262. (Foundation for the S_NAr protocol adapted for the meta-isomer).

-

Luo, G., et al. (2022).[5] "Discovery and Optimization of Biaryl Alkyl Ethers as a Novel Class of Highly Selective AAK1 Inhibitors." Journal of Medicinal Chemistry, 65(6), 4534–4564.[6] (Demonstrates the utility of diaryl ethers in kinase inhibition).

-

[6]

-

-

Mao, J., et al. (2021). "Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors." Biomolecules, 11(10), 1404. (Highlights benzaldehyde derivatives in ALDH targeting).

-

Sigma-Aldrich / Merck. "Product Specification: 4-(3-Methoxyphenoxy)benzaldehyde (CAS 855474-84-9)." (Verification of chemical identity).

Sources

- 1. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.iucr.org [journals.iucr.org]

- 4. Crystal structure of 4-(4-methoxyphenoxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 5. acs.figshare.com [acs.figshare.com]

- 6. Discovery and Optimization of Biaryl Alkyl Ethers as a Novel Class of Highly Selective, CNS-Penetrable, and Orally Active Adaptor Protein-2-Associated Kinase 1 (AAK1) Inhibitors for the Potential Treatment of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

Wittig reaction conditions for 4-(3-Methoxyphenoxy)benzaldehyde

Application Note: Optimized Wittig Olefination Protocols for 4-(3-Methoxyphenoxy)benzaldehyde

Executive Summary

This guide details the optimized conditions for performing Wittig olefinations on 4-(3-Methoxyphenoxy)benzaldehyde . This substrate is a critical intermediate in the synthesis of biaryl ether-based pharmacophores (e.g., kinase inhibitors, anti-inflammatory agents).

The presence of the meta-methoxyphenoxy ether linkage at the para-position of the benzaldehyde creates a specific electronic environment: the ether oxygen donates electron density via resonance, slightly deactivating the aldehyde electrophile compared to unsubstituted benzaldehyde. Consequently, reaction times and temperatures must be adjusted to ensure complete conversion while maintaining stereochemical fidelity.

Chemical Context & Strategic Decision Matrix

Substrate Analysis:

-

Electrophile: 4-(3-Methoxyphenoxy)benzaldehyde

-

Electronic State: Electron-rich aromatic aldehyde (Deactivated).

-

Solubility Profile: Soluble in DCM, THF, Toluene, EtOAc; Insoluble in Water, Hexanes.

-

Critical Challenge: Separation of the lipophilic product from Triphenylphosphine Oxide (TPPO).

Stereoselectivity Strategy: The choice of reagents is dictated by the desired alkene geometry (E vs. Z). The mechanism shifts between Thermodynamic Control (Reversible betaine formation) and Kinetic Control (Irreversible oxaphosphetane formation).

Figure 1: Decision matrix for reagent selection based on target stereochemistry.

Detailed Experimental Protocols

Protocol A: E-Selective Olefination (Stabilized Ylides)

Target: Cinnamates or Stilbenes. Mechanism: Reversible formation of betaine intermediates favors the thermodynamically stable trans-product.

Reagents:

-

Aldehyde: 1.0 equiv

-

Stabilized Ylide (e.g., (Carbethoxymethylene)triphenylphosphorane): 1.2 equiv

-

Solvent: Dichloromethane (DCM) or Toluene (anhydrous).

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(3-Methoxyphenoxy)benzaldehyde (1.0 equiv) in anhydrous DCM (0.5 M concentration).

-

Ylide Addition: Add the stabilized ylide (1.2 equiv) in one portion.

-

Reaction: Stir at room temperature for 12–16 hours.

-

Optimization: If conversion is <90% after 12h (monitored by TLC), reflux the mixture (DCM: 40°C, Toluene: 110°C) for 4 hours. The electron-rich nature of the aldehyde may require thermal activation.

-

-

Validation: Monitor disappearance of the aldehyde proton signal (CHO) at ~9.8 ppm in 1H NMR.

-

Workup: Concentrate in vacuo. Proceed to TPPO Removal Workflow (Section 4).

Protocol B: Z-Selective Olefination (Non-Stabilized Ylides)

Target: cis-Stilbenes or cis-Alkyl chains. Mechanism: Kinetic control via salt-free conditions prevents oxaphosphetane equilibration.

Reagents:

-

Phosphonium Salt (e.g., Ethyltriphenylphosphonium bromide): 1.2 equiv

-

Base: NaHMDS (Sodium bis(trimethylsilyl)amide) or KHMDS (1.0 M in THF). Avoid Lithium bases if highest Z-selectivity is required, as Li+ salts can promote equilibration.

-

Aldehyde: 1.0 equiv

-

Solvent: Anhydrous THF.

Procedure:

-

Ylide Generation: Flame-dry a flask under Argon. Suspend the phosphonium salt (1.2 equiv) in anhydrous THF (0.3 M).

-

Deprotonation: Cool to -78°C (dry ice/acetone bath). Add NaHMDS (1.1 equiv) dropwise. The solution should turn bright orange/yellow (characteristic of the ylide). Stir for 45 mins at -78°C.

-

Aldehyde Addition: Dissolve 4-(3-Methoxyphenoxy)benzaldehyde (1.0 equiv) in minimal THF. Add this solution dropwise to the cold ylide over 15 minutes.

-

Reaction: Stir at -78°C for 2 hours.

-

Quench: Allow the mixture to warm to 0°C and quench immediately with saturated NH4Cl solution. Do not let it warm to RT before quenching to preserve kinetic Z-selectivity.

-

Workup: Extract with Et2O (3x). Dry over MgSO4.

Protocol C: Methylenation (Terminal Alkene)

Target: 4-(3-Methoxyphenoxy)styrene. Reagents: Methyltriphenylphosphonium bromide (1.2 equiv) + KOtBu (1.2 equiv) in THF.

Procedure:

-

Suspend Methyltriphenylphosphonium bromide in THF at 0°C.

-

Add Potassium tert-butoxide (KOtBu) in portions. The solution turns bright yellow. Stir for 30 mins.

-

Add the aldehyde (1.0 equiv) dropwise.

-

Warm to Room Temperature and stir for 2 hours.

-

Note: This reaction is generally very fast.

Purification & TPPO Removal Workflow

Triphenylphosphine oxide (TPPO) is the primary byproduct and is notoriously difficult to separate from lipophilic biaryl ethers using standard chromatography.

Recommended Strategy: ZnCl2 Complexation Recent literature confirms that ZnCl2 forms a precipitate with TPPO in polar solvents, allowing filtration removal.

Figure 2: Chromatography-free removal of Triphenylphosphine oxide using Zinc Chloride.[1]

Step-by-Step TPPO Removal:

-

Evaporate the reaction solvent (THF/DCM).

-

Redissolve the crude residue in Ethanol or a MeOH/Ether mixture.

-

Add anhydrous ZnCl2 (2.0 equiv relative to TPPO). Stir vigorously for 1 hour.

-

Filter the resulting white precipitate (Zn-TPPO complex) through a Celite pad.

-

Concentrate the filtrate.[2] The remaining residue typically contains <5% TPPO, which can be removed by a short silica plug.

Data Summary & Troubleshooting

| Parameter | E-Selective Conditions | Z-Selective Conditions |

| Ylide Type | Stabilized (Ester/Ketone/CN) | Non-Stabilized (Alkyl) |

| Base | None (if pre-formed) or weak | Strong (NaHMDS, KOtBu) |

| Solvent | DCM, Toluene (Non-polar) | THF (Polar, Aprotic) |

| Temp | RT to Reflux | -78°C to 0°C |

| Key Risk | Incomplete conversion (sterics) | Stereochemical drift (Li+ salts) |

| Monitoring | 1H NMR: Coupling J = 15-16 Hz | 1H NMR: Coupling J = 6-12 Hz |

Troubleshooting Guide:

-

Low Yield: The phenoxy group is electron-donating. If the reaction is sluggish, switch to the Horner-Wadsworth-Emmons (HWE) reaction for E-alkenes using a phosphonate ester and NaH.

-

Isomerization: If Z-selectivity degrades, ensure the reaction is quenched cold. Avoid light exposure during workup, as styrenes can photo-isomerize.

References

-

Maryanoff, B. E., & Reitz, A. B. (1989). "The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects."[3][4][5][6][7][8] Chemical Reviews, 89(4), 863–927.

-

Vedejs, E., & Peterson, M. J. (1994). "Stereocontrol in organic synthesis using the Wittig reaction." Topics in Stereochemistry, 21, 1–85.

-

Batesky, D. C., et al. (2017).[1] "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." The Journal of Organic Chemistry, 82(19), 9931–9936.

-

Robiette, R., et al. (2006). "Mechanism of the Wittig Reaction: A Computational Study." Journal of the American Chemical Society, 128(44), 14352–14363.

Sources

Application Note: Chemoselective Oxidation of 4-(3-Methoxyphenoxy)benzaldehyde to Benzoic Acid

Abstract & Strategic Overview

This Application Note details the protocol for the oxidation of 4-(3-Methoxyphenoxy)benzaldehyde to 4-(3-Methoxyphenoxy)benzoic acid . This transformation represents a critical step in the synthesis of diaryl ether-based pharmacophores (e.g., PPAR agonists, kinase inhibitors).

The core challenge in this transformation is chemoselectivity . The substrate contains an electron-rich 3-methoxyphenoxy ring and an ether linkage.[1] Aggressive oxidants (e.g., Jones reagent, unbuffered KMnO4) pose significant risks:

-

Electrophilic Chlorination: If using hypochlorite-based methods without scavengers, the electron-rich aromatic ring is highly susceptible to chlorination.

-

Ether Cleavage: Strong Lewis acids can cleave the diaryl ether.

-

Over-oxidation: Demethylation of the methoxy group.

Selected Strategy: The Pinnick (Kraus) Oxidation

We utilize sodium chlorite (

Reaction Mechanism & Logic

The Pinnick oxidation relies on the generation of chlorous acid (

-

The Danger:

is a potent electrophile. In the absence of a scavenger, it will react with the chlorite ion to form chlorine dioxide ( -

The Solution: We employ 2-methyl-2-butene as a sacrificial scavenger.[2][5] It reacts instantly with

to form a stable chlorohydrin, protecting the aromatic substrate and preventing

Visualization: Mechanistic Pathway

Figure 1: The Pinnick oxidation mechanism highlighting the critical role of the scavenger in preventing side reactions.[2]

Experimental Protocol

Method A: Pinnick Oxidation (Standard Protocol)

Recommended for medicinal chemistry scales (1g – 50g) due to high purity profiles.

Reagents & Materials

| Reagent | Equiv.[2][6][7] | Role |

| 4-(3-Methoxyphenoxy)benzaldehyde | 1.0 | Substrate |

| Sodium Chlorite ( | 1.5 - 2.0 | Oxidant (Technical grade ~80%) |

| Sodium Dihydrogen Phosphate ( | 1.5 | Buffer (Maintains pH ~3-4) |

| 2-Methyl-2-butene | 10.0 - 15.0 | HOCl Scavenger |

| tert-Butanol ( | - | Solvent (Solubilizes organic substrate) |

| Water | - | Solvent (Solubilizes salts) |

Step-by-Step Procedure

-

Preparation (Solvent System):

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde (10.0 mmol, 2.28 g) in 40 mL of

. -

Add 10 mL of water. Ensure the solution is homogeneous. If the substrate is not fully soluble, increase

volume or add mild heat (up to 35°C) to dissolve, then cool back to room temperature (RT).

-

-

Scavenger Addition:

-

Add 2-methyl-2-butene (100 mmol, ~10.6 mL). Note: This reagent is volatile (bp 38°C). Keep the reaction vessel cool or use a reflux condenser if ambient temperature is high.

-

-

Oxidant Solution Preparation:

-

Separately, dissolve

(2.26 g, 80% purity) and

-

-

Reaction Initiation:

-

Add the aqueous oxidant solution to the stirred aldehyde mixture dropwise over 15–30 minutes.

-

Observation: The reaction is slightly exothermic. A slight yellow color may develop but should not turn dark brown (which indicates

accumulation).

-

-

Monitoring:

-

Stir vigorously at RT for 2–4 hours.

-

TLC Control: Mobile phase 50% EtOAc/Hexane. The aldehyde (

) should disappear; the acid (

-

-

Workup (Critical for Purity):

-

Quench: Although most oxidant is consumed, add 10 mL of saturated

solution to quench trace oxidants. Stir for 10 mins. -

Acidification: Volatiles (

and excess scavenger) can be removed via rotary evaporation at this stage (optional but recommended). Acidify the aqueous residue with 1N HCl to pH 2. Precipitate may form. -

Extraction: Extract with Ethyl Acetate (

mL). -

Wash: Wash combined organics with water (

) and brine ( -

Dry: Dry over anhydrous

, filter, and concentrate.

-

-

Purification:

-

The crude product is usually a white to off-white solid.

-

Recrystallization: If necessary, recrystallize from Ethanol/Water or Toluene/Heptane.

-

Method B: Permanganate Oxidation (Alternative)

Use only if Pinnick reagents are unavailable or for rough scale-up where ring chlorination is not a concern.

-

Reagents:

(1.5 equiv), Acetone/Water (1:1). -

Procedure: Add

solid to the aldehyde solution. Stir 4h. Filter off brown -

Drawback: Lower yields due to potential over-oxidation of the methoxy-phenyl ring and difficulty filtering

.

Process Workflow & Decision Tree

Figure 2: Operational workflow for the isolation of high-purity benzoic acid derivative.

Characterization & QC Data

Expected Analytical Data

-

Appearance: White crystalline solid.[8]

-

Melting Point: ~142–145°C (Estimated based on regioisomers).

-

1H NMR (400 MHz, DMSO-d6):

- 12.8 (s, 1H, -COOH)

- 7.95 (d, 2H, Benzoic AA'BB')

- 7.05 (d, 2H, Benzoic AA'BB')

- 7.35 (t, 1H, Phenoxy C5-H)

- 6.80 (m, 1H, Phenoxy C2-H)

- 6.70 (m, 2H, Phenoxy C4/C6-H)

- 3.78 (s, 3H, -OCH3)

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Yellow/Brown Gas ( | Buffer failure or too rapid addition. | Ensure |

| Chlorinated Impurity (+34 mass) | Scavenger depletion. | Increase 2-methyl-2-butene to 20 equiv. Ensure sealed vessel to prevent scavenger evaporation. |

| Incomplete Conversion | Substrate insolubility. | Increase |

References

-

Kraus, G. A., & Taschner, M. J. (1980). "Model Studies for the Synthesis of Quassinoids. 1. Construction of the BCE Ring System." The Journal of Organic Chemistry, 45(6), 1175–1176.

-

Lindgren, B. O., & Nilsson, T. (1973).[2] "Preparation of Carboxylic Acids from Aldehydes (Including Hydroxylated Benzaldehydes) by Oxidation with Chlorite."[3] Acta Chemica Scandinavica, 27, 888–890.

-